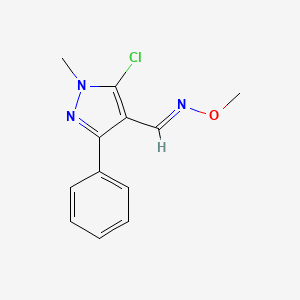

5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde O-methyloxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde, also known as 5-chloro-3-methyl-1-phenyl-4-pyrazolecarboxaldehyde, is a chemical compound that can be synthesized from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one under Vilsmeier-Haack reaction conditions . It is a highly versatile intermediate for the synthesis of various derivatives .

Synthesis Analysis

The synthesis of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde involves a series of reactions to produce new pyrazole derivatives . It was prepared under Vilsmeyer conditions, where chlorination of C1 occurs in addition to the expected formylation . The compound can also be synthesized from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one .Molecular Structure Analysis

The crystal structure of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde was determined by X-ray diffraction method . The crystal belongs to the monoclinic space group P 2 1 / c with unit cell parameters a = 6.7637 (4) Å, b = 6.8712 (3) Å, c = 22.4188 (10) Å, β = 93.8458 (14)º, V = 1039.56 (9) Å 3 and Z = 4 . The aldehydic fragment is almost coplanar with the adjacent pyrazole ring, but the two ring planes are inclined at 72.8 (1)º .Chemical Reactions Analysis

5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a highly versatile intermediate for the synthesis of various derivatives such as thiolates, azides, amines, and fused pyrazolo heterocycles via cyclocondensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde include a molecular weight of 220.66 . The compound should be stored in a dry, cool, and well-ventilated place .Applications De Recherche Scientifique

Synthesis and Structural Analysis

The synthesis and crystal structure of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde and its derivatives have been the subject of several studies. These compounds serve as versatile intermediates for generating a variety of pyrazole derivatives with potential applications in medicinal chemistry and material science. For instance, Xu and Shi (2011) described the synthesis of the title compound, revealing its crystal structure through X-ray diffraction, indicating the coplanarity of the aldehydic fragment with the adjacent pyrazole ring, showcasing its potential as a highly versatile intermediate for further chemical modifications Cunjin Xu & Yan-Qin Shi, 2011.

Chemical Reactions and Derivatives

Research has also explored the reactivity of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde with other compounds to produce novel derivatives. For example, the reaction with phenylhydrazine proceeds via condensation to provide compounds with potential for further chemical exploration. Such reactions highlight the compound's role in forming π-stacked hydrogen-bonded chains, indicating its utility in designing molecular structures with specific properties Jorge Trilleras et al., 2014.

Applications in Material Science and Chemistry

The compound's derivatives have been investigated for their potential applications in various fields, including material science and chemistry. For instance, its use as a precursor in Sonogashira-type cross-coupling reactions to produce pyrazolo[4,3-c]pyridines, and the subsequent treatments leading to different chemical structures, demonstrates the versatility and potential of these compounds in synthesizing materials with novel properties G. Vilkauskaitė, A. Šačkus & W. Holzer, 2011.

Antimicrobial and Antioxidant Properties

Several studies have explored the antimicrobial and antioxidant properties of derivatives of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde , indicating their potential in developing new therapeutic agents. The design, synthesis, and characterization of new derivatives have shown promising results in screening for antimicrobial activities, supporting their use in medicinal chemistry for drug development Manjunatha Bhat et al., 2016.

Safety and Hazards

The safety information for 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde includes hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .

Propriétés

IUPAC Name |

(E)-1-(5-chloro-1-methyl-3-phenylpyrazol-4-yl)-N-methoxymethanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O/c1-16-12(13)10(8-14-17-2)11(15-16)9-6-4-3-5-7-9/h3-8H,1-2H3/b14-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYXNGVQNUQAQOA-RIYZIHGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)C=NOC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)/C=N/OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2668172.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate](/img/structure/B2668173.png)

![7-hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2668179.png)

![N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}pyrazine-2-carboxamide](/img/structure/B2668182.png)

![4-methoxy-N-pyrrolo[1,2-a]quinolin-6-ylbenzenesulfonamide](/img/structure/B2668184.png)

![Ethyl 6-(4-chlorophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate](/img/structure/B2668191.png)

![N-[2-(3-Chloro-4-methylthiophen-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2668192.png)